N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine
Overview
Description
N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine is an organic compound that features both dichlorobenzyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine typically involves the reaction of 3,5-dichlorobenzyl chloride with 4-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: In biological research, the compound may be used to study the effects of halogenated aromatic amines on biological systems.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorobenzyl)-1-(4-chlorophenyl)methanamine
- N-(3,5-Dichlorobenzyl)-1-(4-bromophenyl)methanamine
- N-(3,5-Dichlorobenzyl)-1-(4-methylphenyl)methanamine
Uniqueness
N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine is unique due to the presence of both dichlorobenzyl and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The fluorine atom, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-1-(4-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN/c15-12-5-11(6-13(16)7-12)9-18-8-10-1-3-14(17)4-2-10/h1-7,18H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGTVYARMLQBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC(=CC(=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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